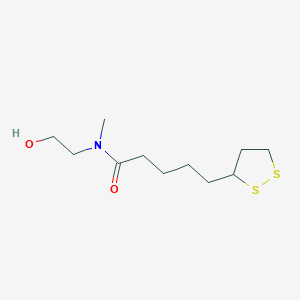
Lithium;1-propylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-propylazepane, also known as hexamethyleneiminopropyllithium, is a chemical compound with the molecular formula C₉H₁₈LiN and a molecular weight of 147.187 g/mol This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-propylazepane typically involves the reaction of 1-propylazepane with a lithium reagent. One common method is the reaction of 1-propylazepane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is carried out at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium;1-propylazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepane oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can produce various alkylated derivatives.
科学研究应用
Lithium;1-propylazepane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Lithium;1-propylazepane involves its interaction with various molecular targets and pathways. The lithium ion (Li⁺) can modulate the activity of enzymes and receptors by displacing other cations such as potassium (K⁺) and sodium (Na⁺). This displacement can affect neuronal signaling and other cellular processes. Additionally, the azepane ring structure can interact with biological membranes and proteins, influencing their function.
相似化合物的比较
Similar Compounds
Hexamethyleneimine: A similar compound with a six-membered ring structure.
1-Propylpiperidine: Another similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
Lithium;1-propylazepane is unique due to its seven-membered azepane ring structure combined with a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
179538-69-3 |
|---|---|
分子式 |
C9H18LiN |
分子量 |
147.2 g/mol |
IUPAC 名称 |
lithium;1-propylazepane |
InChI |
InChI=1S/C9H18N.Li/c1-2-7-10-8-5-3-4-6-9-10;/h1-9H2;/q-1;+1 |
InChI 键 |
AVLPKENMBRYRQA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]CCN1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



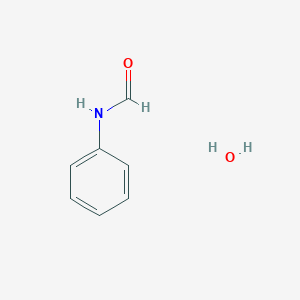
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)

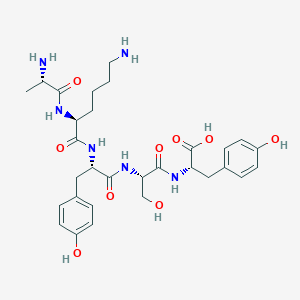
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
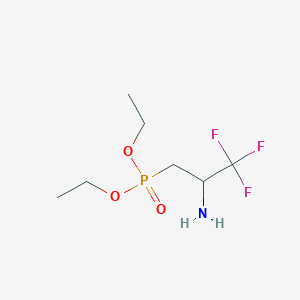

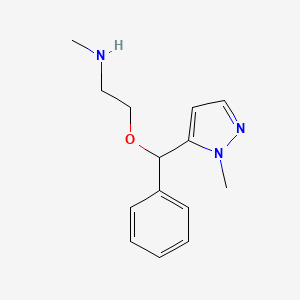
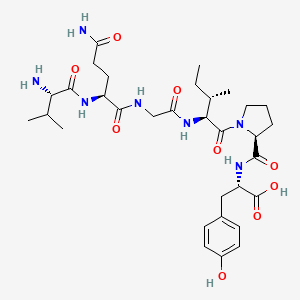
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)


